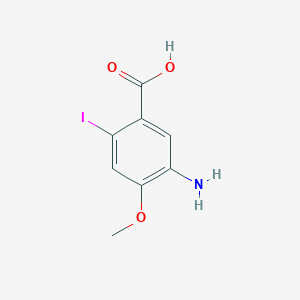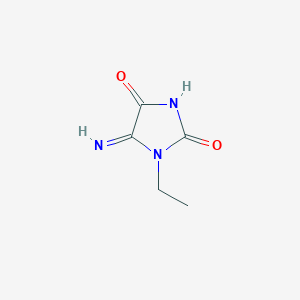![molecular formula C12H15N3OS B12833556 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one is a heterocyclic compound that features a triazolopyridine coreThe triazolopyridine moiety is known for its biological activities, including antifungal, antibacterial, and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. This reaction proceeds through a 5-exo-dig cyclization mechanism, forming the triazolopyridine ring . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
the scalable synthesis of triazolopyridine derivatives generally involves the use of commercially available starting materials and efficient cyclization reactions that can be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazolopyridine ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolopyridine derivatives .
Aplicaciones Científicas De Investigación
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antifungal, antibacterial, and neuroprotective agent.
Pharmaceuticals: It is explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Materials Science: The triazolopyridine core is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as c-Met and VEGFR-2 kinases, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells.
Pathways Involved: The inhibition of c-Met and VEGFR-2 disrupts signaling pathways involved in cell proliferation, migration, and survival, leading to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoline: Exhibits herbicidal and antifungal properties.
[1,2,4]Triazolo[3,4-a]isoquinoline: Investigated for its neuroprotective and antibacterial activities.
Propiedades
Fórmula molecular |
C12H15N3OS |
|---|---|
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C12H15N3OS/c1-12(2,3)9(16)8-17-11-14-13-10-6-4-5-7-15(10)11/h4-7H,8H2,1-3H3 |
Clave InChI |
YCMOCTPUFWOTKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CSC1=NN=C2N1C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


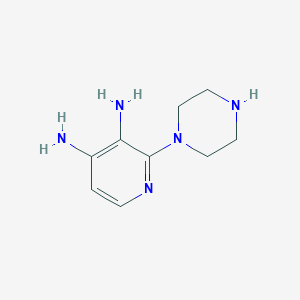


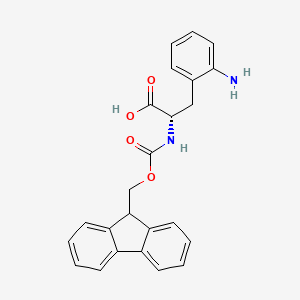
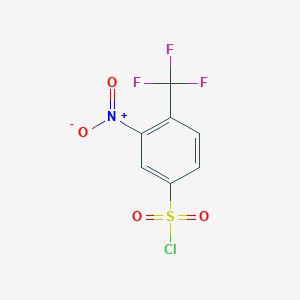

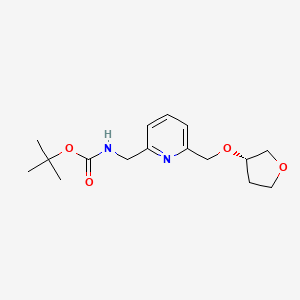

![N-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12833516.png)
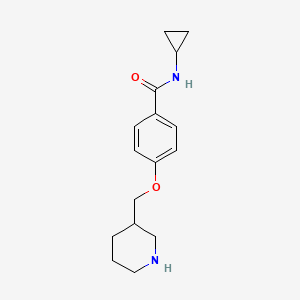
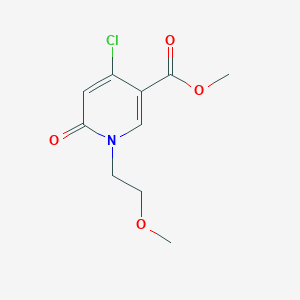
![5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12833525.png)
